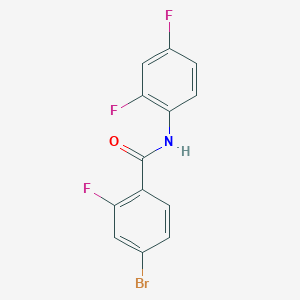

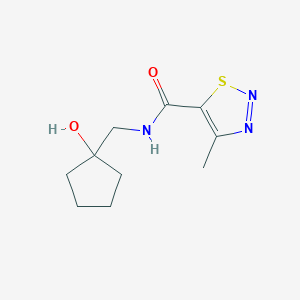

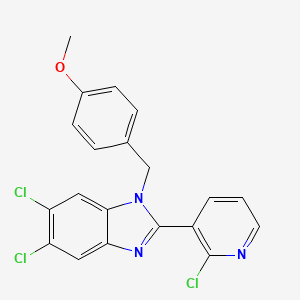

![molecular formula C21H14N4O3S2 B2650904 N-[4-(1,3-苯并噻唑-2-基)-1,3-噻唑-2-基]-3-(2,5-二氧代吡咯烷-1-基)苯甲酰胺 CAS No. 477486-60-5](/img/structure/B2650904.png)

N-[4-(1,3-苯并噻唑-2-基)-1,3-噻唑-2-基]-3-(2,5-二氧代吡咯烷-1-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The compound also contains a thiazole ring, a pyrrolidine ring, and an amide group .

Synthesis Analysis

The synthesis of such compounds often involves the use of modern methods that can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are often realized using green chemistry principles and simple reagents . The synthesis of similar compounds has been reported in the literature, where the yield was 86.5% .Molecular Structure Analysis

The molecular structure of this compound can be confirmed on the basis of elemental analysis and collective use of IR, 1H NMR, 13C NMR and mass spectral data .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide” is a white powder with a melting point of 254–256 °C .科学研究应用

癌症治疗中的 VEGFR-2 抑制剂苯并噻唑衍生物(例如取代的 3-((2-(吡啶-2-基氨基)噻唑-5-基甲基)氨基)苯甲酰胺)已被确认为血管内皮生长因子受体-2 (VEGFR-2) 激酶活性的有效且选择性抑制剂。这些化合物通过酶动力学证实了与 ATP 的竞争性抑制,展示了出色的激酶选择性、良好的药代动力学和在癌症模型中的稳健的体内功效,表明它们在癌症治疗中的潜力 (R. Borzilleri 等人,2006 年)。

苯并噻唑的电化学合成已经报道了一种通过 TEMPO 催化的电解 C-H 硫化合成的无金属和无试剂的方法来合成苯并噻唑。该工艺允许从硫酰胺有效合成苯并噻唑,展示了苯并噻唑在药物和有机材料中的多功能性 (向阳钱等人,2017 年)。

抗菌和抗真菌剂苯并噻唑和噻唑衍生物已被合成并评估其抗菌和抗真菌特性。一些化合物对各种病原菌株表现出有效的活性,在某些情况下超过了参考药物。这突出了苯并噻唑和噻唑衍生物在解决传染病方面的治疗潜力 (D. Bikobo 等人,2017 年)。

定量构效关系 (QSAR) 研究苯并噻唑的 QSAR 研究提供了对化学结构与生物活性之间关系的见解。这些研究涉及使用分子轨道理论和密度泛函理论的理论研究,有助于设计具有优化功效的化合物 (N. Al-Masoudi 等人,2011 年)。

超分子胶凝剂N-(噻唑-2-基)苯甲酰胺衍生物已对其胶凝行为进行了研究,揭示了甲基功能和非共价相互作用在胶凝中的重要作用。这项研究有助于开发在各个行业具有潜在应用的新材料 (P. Yadav 等人,2020 年)。

未来方向

Benzothiazole derivatives are of great interest due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . Therefore, the future directions in this field may involve the development of new synthetic approaches and patterns of reactivity .

属性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O3S2/c26-17-8-9-18(27)25(17)13-5-3-4-12(10-13)19(28)24-21-23-15(11-29-21)20-22-14-6-1-2-7-16(14)30-20/h1-7,10-11H,8-9H2,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBFMHXOKOTWCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

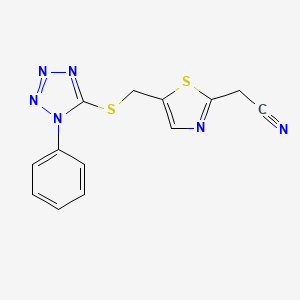

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2650826.png)

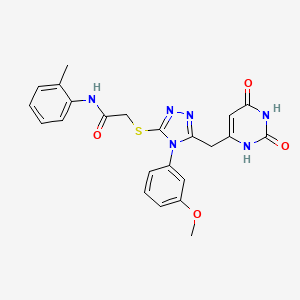

![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2650828.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2650844.png)